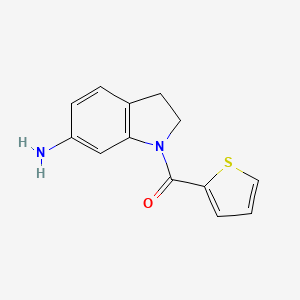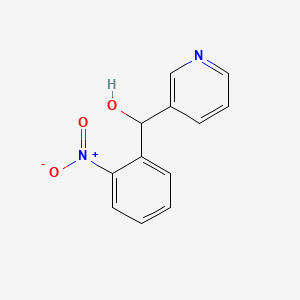![molecular formula C26H20N2O4 B2517074 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896848-39-8](/img/structure/B2517074.png)
3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione" is a heterocyclic molecule that is not directly described in the provided papers. However, the papers do discuss related heterocyclic compounds, which can provide insight into the chemical nature and behavior of similar structures. The first paper discusses the synthesis and characterization of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, which share a pyrimidine core with the compound . The second paper describes a pyrrolo[2,3-d]pyrimidine derivative with methoxyphenyl substituents, which is structurally related to the methoxybenzyl and tolyl groups present in the compound of interest .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with the formation of a core structure followed by functionalization with various substituents. In the first paper, the authors report the synthesis of pyrido[2,3-d]pyrimidine derivatives through a method that could potentially be adapted for the synthesis of "3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione" . The second paper describes a [4+2]-cycloaddition reaction as a key step in the synthesis of a pyrrolo[2,3-d]pyrimidine derivative, which suggests that similar cycloaddition strategies might be applicable for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex and requires detailed analysis using spectral techniques. The first paper provides insights into the structural analysis of pyrido[2,3-d]pyrimidine derivatives using NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of "3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione". The second paper does not provide detailed structural analysis but does mention the presence of methoxyphenyl substituents, which are also part of the compound of interest .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by their electronic structure, which can be explored through computational methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT). The first paper uses these methods to analyze the electronic structures of the synthesized compounds, which could provide a basis for predicting the reactivity of "3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione" . The molecular electrostatic potential (MEP) analysis mentioned in the first paper is particularly useful for identifying nucleophilic and electrophilic sites, which are critical for understanding the chemical reactions that the compound may undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The first paper's use of computational methods to predict vibrational frequencies and electronic properties such as HOMO and LUMO energy values can be indicative of the stability and reactivity of the compound . These properties, along with the MEP analysis, provide a comprehensive understanding of how the compound might behave under different conditions. The second paper does not provide detailed information on the physical and chemical properties of the synthesized compound .
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry in Pharmaceutical Development
Heterocyclic compounds, such as chromeno[2,3-d]pyrimidines, hold significant importance in pharmaceutical chemistry. These compounds exhibit a wide range of biological activities, including antibacterial, fungicidal, antiallergic, and antagonist effects on the neuropeptide S receptor. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been proposed, offering new avenues for developing therapeutic agents (Osyanin et al., 2014).
Advancements in Organic Synthesis Techniques
Innovative synthesis methods for chromeno[2,3-d]pyrimidine derivatives, such as the one-pot, three-component condensation, have been developed. These methods utilize electrogenerated anions and catalytic systems, enabling efficient production of novel compounds. Such advancements facilitate the exploration of new pharmacologically active molecules with potential applications in drug discovery (Kazemi-Rad et al., 2014).
Nonlinear Optical Materials
Chromeno[2,3-d]pyrimidine derivatives have been explored for their third-order nonlinear optical properties. The investigation into novel styryl dyes, including chromeno[2,3-d]pyrimidine-4,5-dione analogs, has revealed their potential as materials for optical device applications. These compounds exhibit significant two-photon absorption phenomena, indicating their utility in the development of nonlinear optical devices (Shettigar et al., 2009).
Exploration of Anticancer Potentials
Research on chromeno[2,3-d]pyrimidine derivatives has also extended to the evaluation of their anticancer properties. Novel synthetic routes and structure-activity relationship studies have led to the identification of compounds with promising anticancer activities against various human cancer cell lines. This research underscores the potential of chromeno[2,3-d]pyrimidine-4,5-dione derivatives as lead compounds in the development of new anticancer therapies (Hongshuang et al., 2017).
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-16-7-11-18(12-8-16)24-27-25-22(23(29)20-5-3-4-6-21(20)32-25)26(30)28(24)15-17-9-13-19(31-2)14-10-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUIROVWQAXSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

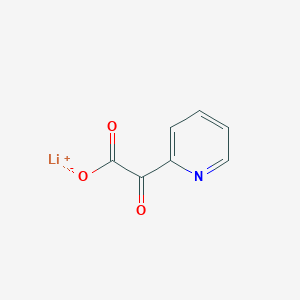

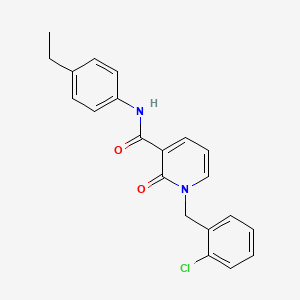
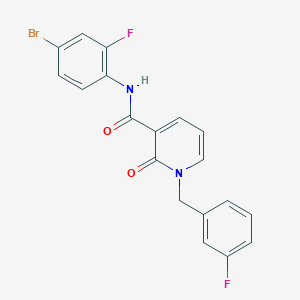
![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)
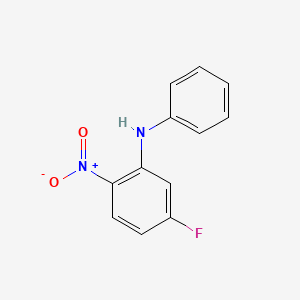
![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)
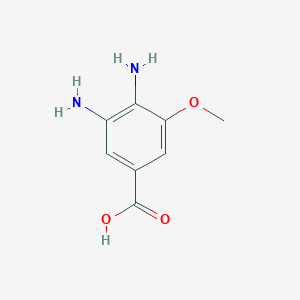
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)
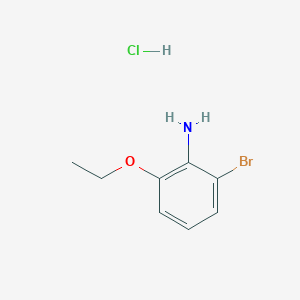
![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)
